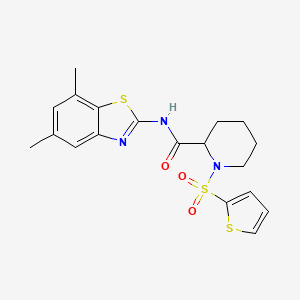

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide

Description

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide is a heterocyclic organic compound featuring a benzothiazole core substituted with methyl groups at the 5- and 7-positions. The molecule incorporates a piperidine ring linked to a thiophene-2-sulfonyl group at position 1 and a carboxamide moiety at position 2.

Properties

IUPAC Name |

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3S3/c1-12-10-13(2)17-14(11-12)20-19(27-17)21-18(23)15-6-3-4-8-22(15)28(24,25)16-7-5-9-26-16/h5,7,9-11,15H,3-4,6,8H2,1-2H3,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HURPXASUHWBJKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3CCCCN3S(=O)(=O)C4=CC=CS4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound integrates several functional groups, including a piperidine ring, a benzothiazole moiety, and a thiophene sulfonyl group. Its unique structure allows for interactions with various biological targets, making it a candidate for further research in medicinal chemistry and drug development.

- Molecular Formula : C19H21N3O3S3

- Molecular Weight : 435.6 g/mol

- CAS Number : 1097639-34-3

- Purity : Typically around 95%.

Structural Features

The compound's structure includes:

- A piperidine ring , which is known for its role in various pharmacological activities.

- A benzothiazole moiety , which enhances the compound's ability to interact with biological systems.

- A thiophene sulfonyl group , which may contribute to the compound's reactivity and binding properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. Additionally, the benzothiazole moiety may engage in π-π stacking interactions with aromatic residues in target proteins, enhancing binding affinity.

Potential Applications

The compound has been explored for various therapeutic applications, including:

- Anticancer Activity : Similar compounds have shown promise in modulating pathways relevant to cancer treatment.

- Anti-inflammatory Properties : It may inhibit pro-inflammatory cytokines or enzymes like COX-2.

- Antimicrobial Effects : It could potentially interfere with bacterial growth mechanisms.

Comparative Analysis with Similar Compounds

To better understand the biological potential of this compound, a comparison with structurally similar compounds is essential. The following table summarizes some related compounds and their respective activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-fluorophenyl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide | Contains a fluorophenyl group | Potential anti-inflammatory activity |

| N-(benzofuran-3-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide | Benzofuran instead of benzothiophene | Anticancer properties |

| N-(naphthalen-1-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide | Naphthalene moiety | Modulation of chemokine receptors |

This comparative analysis highlights how variations in substituents can influence biological activity and therapeutic potential.

Case Studies and Research Findings

Recent studies have focused on elucidating the pharmacological profiles of compounds similar to this compound. For instance:

- Anticancer Studies : Research has indicated that derivatives of benzothiazole exhibit significant anticancer properties by inducing apoptosis in cancer cells through various pathways like caspase activation .

- Inflammatory Response Modulation : Investigations into related compounds have shown their ability to modulate inflammatory responses by targeting specific cytokines and enzymes involved in inflammation .

- Binding Affinity Assessments : Techniques such as molecular docking have been employed to assess the binding affinity of this compound to various proteins, providing insights into its mechanism of action and guiding further modifications for enhanced efficacy .

Comparison with Similar Compounds

Key Structural Differences

The compound BB06721 (N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-(4-methylbenzenesulfonyl)-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide) serves as a critical structural analog for comparison . Below is a detailed analysis of their differences:

| Parameter | Target Compound | BB06721 |

|---|---|---|

| Molecular Formula | C19H20N3O3S3 | C28H30N4O3S2 |

| Molecular Weight | ~450 g/mol (exact value unavailable) | 534.6928 g/mol |

| Benzothiazole Substituents | 5,7-dimethyl | 5,7-dimethyl |

| Sulfonyl Group | Thiophene-2-sulfonyl | 4-methylbenzenesulfonyl (tosyl) |

| Piperidine Substitution | Position 2 (carboxamide) | Position 4 (carboxamide) with additional N-[(pyridin-3-yl)methyl] substitution |

Functional Implications

- This difference may influence binding affinity in enzymatic targets, such as sulfotransferases or kinases .

- Piperidine Substitution : The carboxamide at piperidine-2 (target compound) versus piperidine-4 (BB06721) alters the spatial orientation of the molecule. The 4-position substitution in BB06721 is further modified with an N-[(pyridin-3-yl)methyl] group, introducing a pyridine moiety that could facilitate hydrogen bonding or π-π stacking interactions in biological systems .

- Molecular Weight and Complexity : BB06721’s higher molecular weight (534.69 g/mol) and additional pyridinylmethyl group may impact pharmacokinetic properties, such as solubility or membrane permeability, compared to the simpler thiophene-containing analog.

Pharmacological Considerations

While structural data for BB06721 is available, direct pharmacological comparisons (e.g., IC50 values, toxicity profiles) are absent in the provided evidence. The pyridine group in BB06721 could enhance interactions with nicotinic acetylcholine receptors or metal ions, whereas the thiophene-sulfonyl group in the target compound might favor selectivity for sulfur-binding enzymes. Further experimental data is required to validate these hypotheses.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide, and how can reaction conditions be optimized?

- Methodology :

- Core Formation : Construct the piperidine-2-carboxamide scaffold via cyclization of a pre-functionalized piperidine precursor, often using carbodiimide coupling agents (e.g., EDC/HOBt) .

- Sulfonylation : Introduce the thiophene-2-sulfonyl group using methanesulfonyl chloride or analogous reagents in anhydrous dichloromethane (DCM) with a base (e.g., triethylamine) to neutralize HCl byproducts .

- Benzothiazole Coupling : React the intermediate with 5,7-dimethyl-1,3-benzothiazol-2-amine under Buchwald-Hartwig conditions (Pd catalysis) or nucleophilic aromatic substitution, depending on the leaving group .

- Optimization : Use Design of Experiments (DoE) to vary temperature, solvent (e.g., DMF vs. THF), and stoichiometry. Monitor via TLC and HPLC to maximize yield and purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR to verify regiochemistry of the benzothiazole and sulfonyl groups. Key signals include aromatic protons (δ 7.0–8.5 ppm) and sulfonyl S=O stretching (IR: ~1350–1150 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic pattern alignment with theoretical values.

- X-ray Crystallography (if crystalline): Resolve absolute configuration using SHELXL for refinement .

- HPLC-PDA : Assess purity (>95%) with a C18 column and gradient elution (ACN/water + 0.1% TFA) .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodology :

- Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (e.g., Z′-LYTE™) at 1–100 µM .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Antimicrobial Activity : Broth microdilution against Gram-positive/negative bacteria (MIC values) .

- Data Validation : Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate runs to ensure reproducibility .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, particularly sulfonyl group orientation?

- Methodology :

- Crystal Growth : Use vapor diffusion (e.g., ether into DCM solution) to obtain single crystals.

- Data Collection : Collect high-resolution (<1.0 Å) data at synchrotron facilities. Use SHELXD for phase solution and SHELXL for refinement, focusing on anisotropic displacement parameters for sulfonyl O atoms .

- Contradiction Analysis : If computational (DFT) predictions conflict with crystallographic data, re-examine solvent effects or dynamic disorder in the crystal lattice .

Q. What strategies can address low yields in the final coupling step (benzothiazole introduction)?

- Methodology :

- Catalyst Screening : Test Pd-based (e.g., Pd(OAc)₂ with Xantphos) vs. Cu-mediated Ullmann coupling.

- Microwave Assistance : Reduce reaction time (30 min vs. 24 h) and improve efficiency .

- Protecting Groups : Temporarily protect the piperidine nitrogen with Boc to prevent side reactions .

- Table : Comparison of coupling methods:

| Method | Catalyst | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Buchwald-Hartwig | Pd(OAc)₂/Xantphos | 110 | 65 | 98 |

| Ullmann | CuI/1,10-phen | 120 | 45 | 90 |

| Microwave | PdCl₂ | 150 | 75 | 99 |

Q. How can structure-activity relationships (SAR) guide optimization of this compound’s bioactivity?

- Methodology :

- Substituent Variation : Synthesize analogs with modified benzothiazole (e.g., 5-Cl instead of 5,7-dimethyl) or thiophene-sulfonyl groups.

- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with kinase ATP-binding pockets) .

- Data Interpretation : If 5,7-dimethyl enhances cytotoxicity but reduces solubility, introduce polar substituents (e.g., -OH, -OMe) on the benzothiazole .

Q. What computational tools predict potential off-target interactions or toxicity?

- Methodology :

- Docking Studies : SwissDock or Glide for off-target screening against CYP450 enzymes or hERG channels.

- ADMET Prediction : Use SwissADME or ProTox-II to estimate permeability (LogP), hepatic toxicity, and mutagenicity .

- Validation : Compare computational results with experimental Ames test (mutagenicity) and hepatocyte viability assays .

Data Contradiction Analysis

Q. How to resolve discrepancies between computational binding affinity predictions and experimental IC₅₀ values?

- Methodology :

- Force Field Calibration : Re-parameterize docking software (e.g., GROMACS) using experimental data.

- Solvent Effects : Include explicit water molecules in simulations to account for solvation .

- Experimental Repeats : Re-test bioactivity under standardized conditions (e.g., serum-free media to avoid protein binding artifacts) .

Q. Why might NMR spectra show unexpected peaks, and how to identify impurities?

- Methodology :

- 2D NMR (COSY, HSQC) : Assign all signals to distinguish between diastereomers or regioisomers.

- LC-MS/MS : Detect trace impurities (e.g., des-methyl byproducts) with MRM transitions .

- Synthesis Audit : Re-examine stepwise intermediates for unreacted starting materials (e.g., residual thiophene sulfonyl chloride) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.